1-Benzyl-3-(2,4-dimethylphenyl)urea
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Overview
Description
1-Benzyl-3-(2,4-dimethylphenyl)urea is an organic compound characterized by the presence of a benzyl group and a dimethylphenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-Benzyl-3-(2,4-dimethylphenyl)urea typically involves the reaction of benzylamine with 2,4-dimethylphenyl isocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-3-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-Benzyl-3-(2,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: This compound has potential applications in the study of enzyme inhibition and protein interactions. It can be used as a probe to investigate biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-3-(2,4-dimethylphenyl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(2,6-dimethylphenyl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which can lead to different chemical reactivity and biological activity.
1-Benzyl-3-(4-methoxyphenyl)urea: The presence of a methoxy group can influence the compound’s electronic properties and reactivity.
1-Benzyl-3-(2-ethoxyphenyl)urea: The ethoxy group can affect the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
122020-38-6 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-benzyl-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C16H18N2O/c1-12-8-9-15(13(2)10-12)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19) |
InChI Key |
NIVTZXFKQORAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
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